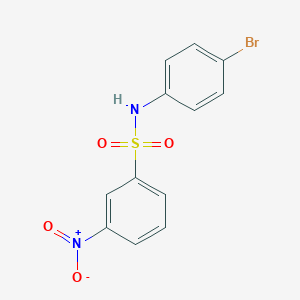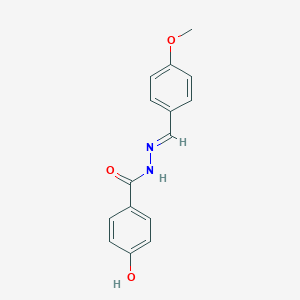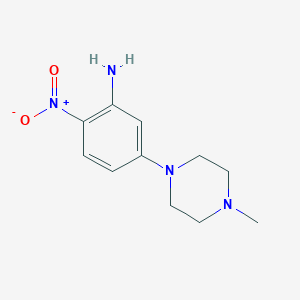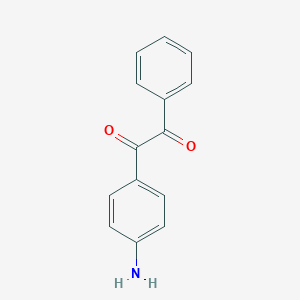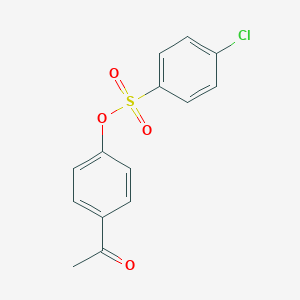![molecular formula C17H17N3O5S B187327 2-[N-(benzenesulfonyl)-4-nitroanilino]-N-prop-2-enylacetamide CAS No. 6168-36-1](/img/structure/B187327.png)
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-prop-2-enylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-prop-2-enylacetamide is a chemical compound that has been extensively researched for its potential applications in the field of medicine. It is commonly referred to as BPA for short. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various medical applications.
作用机制
The exact mechanism of action of BPA is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in various biological processes. This inhibition leads to a range of biological effects, including anti-inflammatory and anti-cancer activity.
生化和生理效应
BPA has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory activity, which makes it a promising candidate for use in the treatment of various inflammatory conditions. Additionally, BPA has been found to exhibit anti-cancer activity, making it a potential candidate for use in cancer treatment. Other potential applications of BPA include its use as an anti-oxidant and in the treatment of cardiovascular disease.
实验室实验的优点和局限性
One of the key advantages of using BPA in lab experiments is its high potency. This means that only small amounts of the compound are required to produce significant biological effects. Additionally, BPA is relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the key limitations of using BPA is that it can be toxic at high doses, which can limit its use in certain applications.
未来方向
There are a number of potential future directions for research on BPA. One area that could be explored further is the use of BPA in the treatment of various inflammatory conditions, such as arthritis. Additionally, further research could be conducted on the anti-cancer activity of BPA, with a focus on identifying the specific mechanisms by which it works. Other potential future directions for research on BPA include its use as an anti-oxidant and in the treatment of cardiovascular disease.
合成方法
BPA can be synthesized using a number of different methods. One of the most commonly used methods involves the reaction of 4-nitroaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with propargyl bromide to yield BPA. This method has been found to be highly effective and efficient, with a high yield of BPA being obtained.
科学研究应用
BPA has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit a range of biological activities, making it a promising candidate for use in various medical applications. Some of the key areas where BPA has been studied include cancer treatment, inflammation, and cardiovascular disease.
属性
CAS 编号 |
6168-36-1 |
|---|---|
产品名称 |
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-prop-2-enylacetamide |
分子式 |
C17H17N3O5S |
分子量 |
375.4 g/mol |
IUPAC 名称 |
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-prop-2-enylacetamide |
InChI |
InChI=1S/C17H17N3O5S/c1-2-12-18-17(21)13-19(14-8-10-15(11-9-14)20(22)23)26(24,25)16-6-4-3-5-7-16/h2-11H,1,12-13H2,(H,18,21) |
InChI 键 |
BOGBIKAUPUQKQV-UHFFFAOYSA-N |
SMILES |
C=CCNC(=O)CN(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2 |
规范 SMILES |
C=CCNC(=O)CN(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester](/img/structure/B187244.png)
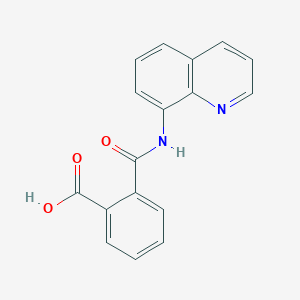
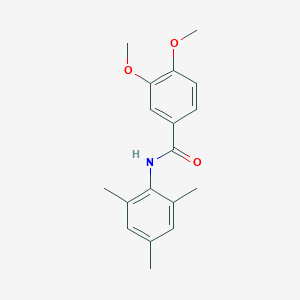
![5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one](/img/structure/B187250.png)
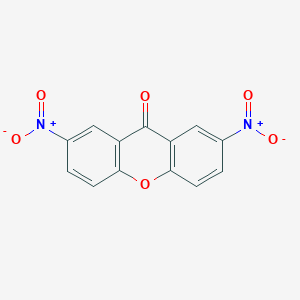
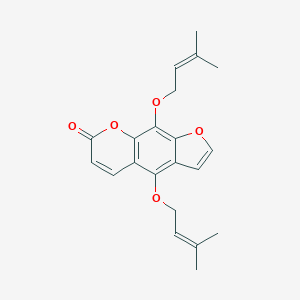
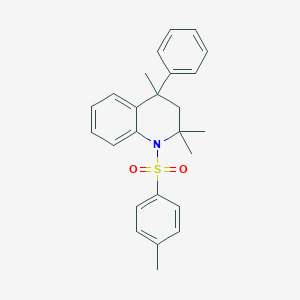
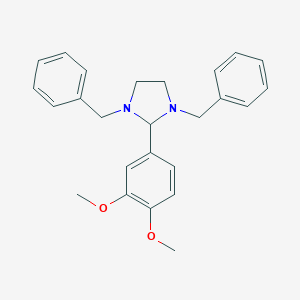
![3-Azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B187257.png)
